Structural Differentiation vs. N-[3-(Trifluoromethyl)phenyl] Analog Based on Amide Substituent
The target compound's N,N-diethyl substitution distinguishes it from the N-[3-(trifluoromethyl)phenyl] analog. While no direct comparative bioactivity data is available, the difference in amide substituent size and electronic properties is well-established in medicinal chemistry to impact key drug-like properties . The N,N-diethyl group offers lower lipophilicity and smaller steric bulk compared to the trifluoromethylphenyl group, potentially leading to superior aqueous solubility and a different metabolic profile.
| Evidence Dimension | Amide Substituent Physicochemical Properties (Predicted) |
|---|---|
| Target Compound Data | N,N-diethyl (Molecular Weight of fragment: 72.1 Da) |
| Comparator Or Baseline | N-[3-(trifluoromethyl)phenyl] (Molecular Weight of fragment: 145.1 Da, CAS 459181-94-3) |
| Quantified Difference | Approximate molecular weight difference of 73 Da for the substituent moiety; predicted cLogP difference expected to exceed 1 log unit based on fragment-based calculations . |
| Conditions | In silico prediction; experimental logP or solubility data not found in public domain. |
Why This Matters
The choice of amide substituent dictates overall lipophilicity and metabolism, which is critical for lead series profiling; the N,N-diethyl analog may offer a distinct property profile warranting synthesis and evaluation.
